Sucralfate

説明

特性

分子式 |

C12H54Al9O55S8 |

|---|---|

分子量 |

1577.9 g/mol |

InChI |

InChI=1S/C12H22O35S8.9Al.20H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;20*1H2/q;;8*+1;;;;;;;;;;;;;;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1............................./s1 |

InChIキー |

YZPQNHUVIVIUCT-JTJNLBSYSA-F |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al] |

正規SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Sucralfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucralfate (B611045) is a complex aluminum salt of sucrose (B13894) octasulfate that has been a mainstay in the treatment of peptic ulcer disease for decades. Its therapeutic efficacy is attributed to a multifaceted mechanism of action that extends beyond simple acid neutralization. This technical guide provides a comprehensive exploration of the core mechanisms of this compound, detailing its physicochemical properties, its direct protective effects on the gastric mucosa, and its intricate interactions with cellular processes that promote healing. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, provides detailed experimental protocols for key assays, and visualizes complex pathways and workflows using Graphviz diagrams. The intended audience for this guide includes researchers, scientists, and professionals in drug development who seek a deeper, evidence-based understanding of this compound's mode of action.

Physicochemical Properties and Initial Action in the Gastric Environment

This compound is administered as a tablet or suspension and its action is initiated by the acidic environment of the stomach.[1][2] At a pH below 4, this compound undergoes extensive cross-linking and polymerization to form a viscous, sticky, paste-like substance.[2][3] This polyanionic gel possesses a strong negative charge, which is crucial for its primary mechanism of action: selective adherence to sites of mucosal injury.

Selective Binding to Ulcerated Mucosa

The primary and most well-understood mechanism of this compound is its ability to selectively bind to the protein-rich exudate of ulcer craters and eroded mucosa.[4][5][6] This adherence is mediated by electrostatic interactions between the negatively charged sucrose octasulfate molecules and positively charged proteins, such as albumin and fibrinogen, which are abundant in damaged tissue.[4][7][8] This binding creates a physical barrier that shields the ulcer from the corrosive actions of gastric acid, pepsin, and bile salts.[4][5]

Studies have demonstrated that this compound binds to ulcerated mucosa at a significantly higher concentration than to healthy mucosa. In human studies, the concentration of this compound in ulcerated gastric tissue has been found to be 6 to 7 times higher than in non-ulcerated mucosa.[4] This selective binding is sustained, with this compound remaining at the ulcer site for up to six hours after a single dose.[9]

Table 1: Quantitative Data on this compound's Binding and Adherence

| Parameter | Finding | Species | Reference |

| Binding Affinity | 6-7 times more this compound per cm² on ulcerated mucosa compared to control mucosa. | Human | [4] |

| Duration of Action | Remains at the site of gastric ulcers for up to 6 hours. | Not Specified | [9] |

| Selective Binding | Significantly higher concentrations of aluminum in ulcerated tissue compared to normal mucosa, even 12 hours after administration. | Human, Rat | [5] |

Acid Neutralizing Capacity and Pepsin Inhibition

While not its primary mode of action, this compound does possess a modest acid-neutralizing capacity (ANC). One gram of this compound can neutralize approximately 14-16 mEq of hydrochloric acid.[10] This contributes to a localized increase in pH at the ulcer site, further protecting it from acid-mediated damage.

This compound also inhibits the proteolytic activity of pepsin, a key aggressive factor in peptic ulcer disease.[3][9] This inhibition is achieved through two mechanisms: direct adsorption of pepsin onto the this compound-protein complex and a localized increase in pH, which reduces pepsin's enzymatic activity.[3] At pH values above 2, this compound has been shown to reduce peptic activity by adsorbing pepsin and buffering hydrogen ions.[3]

Table 2: Acid Neutralizing and Pepsin Inhibitory Effects of this compound

| Parameter | Finding | Condition | Reference |

| Acid Neutralizing Capacity (ANC) | 1 gram of this compound neutralizes 14-16 mEq of acid. | In vitro | [10] |

| Pepsin Inhibition | Reduces peptic activity by adsorbing pepsin and buffering H+ ions. | pH > 2 | [3] |

| Pepsin Activity Reduction | At ambient pH, peptic activity was reduced to 25% of the control value. | pH > 3 | [3] |

Cytoprotective and Mucosal Strengthening Effects

Beyond its role as a physical barrier, this compound actively enhances the defensive mechanisms of the gastric mucosa.

Stimulation of Mucus and Bicarbonate Secretion

This compound stimulates the secretion of both mucus and bicarbonate from the gastric and duodenal mucosa.[11][12][13][14][15] This is a crucial aspect of its cytoprotective effect, as the mucus-bicarbonate layer forms the first line of defense against luminal acid. In vivo studies in rats have shown that this compound treatment leads to an 8% increase in the thickness of the mucus gel layer, a 1.9-fold increase in viscosity, and a 60% increase in hydrophobicity.[11] Furthermore, the sulfo- and sialomucin content of the mucus, which are critical for its protective properties, increased by 63% and 81%, respectively.[11]

The stimulation of bicarbonate secretion is, at least in part, independent of prostaglandins (B1171923), as pretreatment with indomethacin (B1671933) does not abolish the secretory response.[12][15] In patients with duodenal ulcers, four weeks of this compound treatment stimulated bicarbonate secretion from 3.1 ± 1.2 mmol/h to 4.6 ± 2.0 mmol/h.[14]

Table 3: Effects of this compound on Mucus and Bicarbonate Secretion

| Parameter | Finding | Species/Model | Reference |

| Mucus Gel Dimension | 8% increase | Rat (in vivo) | [11] |

| Mucus Viscosity | 1.9-fold increase | Rat (in vivo) | [11] |

| Mucus Hydrophobicity | 60% increase | Rat (in vivo) | [11] |

| Sulfomucin Content | 63% increase | Rat (in vivo) | [11] |

| Sialomucin Content | 81% increase | Rat (in vivo) | [11] |

| Bicarbonate Secretion | Increased from 3.1 ± 1.2 mmol/h to 4.6 ± 2.0 mmol/h | Human (Duodenal Ulcer Patients) | [14] |

Role of Prostaglandins

The role of prostaglandins (PGs) in this compound's mechanism of action is complex and has been a subject of extensive research. Some studies suggest that this compound stimulates the synthesis of endogenous prostaglandins, particularly PGE2, which are potent cytoprotective agents.[12][16][17] One study in rats found that gastric mucosal cyclooxygenase activity, expressed as PGE2 formation, was significantly higher in this compound-treated rats (388 ± 140 ng/g wet weight) compared to controls (264 ± 62 ng/g wet weight).[17]

However, other studies have shown that the protective effects of this compound are not entirely dependent on prostaglandin (B15479496) synthesis, as they are not completely abolished by cyclooxygenase inhibitors like indomethacin.[18][19] This suggests that this compound exerts its cytoprotective effects through both prostaglandin-dependent and -independent pathways.

Trophic Effects and Healing Promotion

This compound actively promotes the healing of ulcerated tissue by interacting with and concentrating endogenous growth factors at the site of injury.

Interaction with Growth Factors

This compound has been shown to bind to several growth factors, including Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF).[20][21] This binding is pH-dependent, with virtually all EGF being bound to this compound at a pH below 4.5.[22] By binding to these growth factors, this compound protects them from degradation in the harsh gastric environment and concentrates them at the ulcer base, thereby promoting cell proliferation, angiogenesis, and tissue regeneration.[20] In vivo studies in rats have demonstrated that this compound carries EGF to the ulcer, making it available for a longer period (3 hours) compared to when EGF is administered alone.

Table 4: Interaction of this compound with Growth Factors

| Growth Factor | Finding | Condition | Reference |

| Epidermal Growth Factor (EGF) | Virtually all EGF is bound to this compound. | pH < 4.5 | [22] |

| EGF Availability | EGF is available at the ulcer site for a longer period (3 hours) when administered with this compound. | Rat (in vivo) |

Antibacterial Activity

This compound has demonstrated in vitro antibacterial activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[23][24] This effect is pH-dependent, with a more pronounced bacteriostatic effect observed at higher pH values.[24] While the clinical significance of this direct antibacterial effect in ulcer healing is not fully established, it may contribute to a healthier wound environment. Additionally, this compound has been shown to possess an antibacterial effect in human gastric juice, in contrast to antacids which can promote bacterial growth.[25]

Table 5: Antibacterial Activity of this compound

| Bacterial Species | Effect | Condition | Reference |

| Escherichia coli | Bacteriostatic | pH 6.0 | [24] |

| Pseudomonas aeruginosa | Bacteriostatic | pH 6.0 and 7.4 | [24] |

| Staphylococcus aureus | Dose-dependent effect | In vitro | [23] |

Experimental Protocols

Acid Neutralizing Capacity (ANC) Test

Objective: To determine the acid-neutralizing capacity of this compound.

Methodology (based on USP Pharmacopeia): [10][26]

-

Accurately weigh a sample of this compound powder equivalent to 1 gram.

-

Place the sample in a 100 mL beaker.

-

Add 40 mL of purified water at 25 ± 3°C and mix with a magnetic stirrer at 300 rpm for approximately 1 minute.

-

For the acid neutralization equivalent test, accurately weigh a 250 mg sample of this compound and add it to 100 mL of 0.1 N hydrochloric acid in a stirred bottle.

-

Incubate for 1 hour at 37°C with continuous stirring.

-

Titrate the excess acid with 0.1 N sodium hydroxide (B78521) to a pH of 3.5 to determine the amount of acid neutralized.

-

For the dynamic test (Rossett-Rice test), introduce 30 mL of 0.1 N HCl, 70 mL of water, and a 1 g equivalent sample of this compound into a reaction beaker with continuous stirring.

-

Continuously add 0.1 N hydrochloric acid at a rate of 2 mL/min and record the pH changes over time.

In Vitro Protein Binding Assay

Objective: To quantify the binding of this compound to proteins, simulating its adherence to ulcer exudate.

Methodology (based on FDA guidance for bioequivalence studies): [7][27]

-

Preparation of this compound Suspension: Treat the this compound suspension with acid to simulate gastric conditions.

-

Incubation with Protein: Incubate the acid-pretreated this compound suspension with varying concentrations of a model protein, such as bovine serum albumin (BSA), which is positively charged. Experimental factors to consider and optimize include this compound dose, BSA concentration, incubation time, and pH of the medium.

-

Separation of Bound and Unbound this compound: Centrifuge the mixture to separate the protein-bound this compound from the unbound fraction.

-

Quantification: Quantify the amount of aluminum in the supernatant or the pellet using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the percentage of bound this compound.

In Vitro Antibacterial Activity Assay (Batch Culture Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against specific bacterial strains.

-

Bacterial Culture: Grow the test bacteria (e.g., E. coli, P. aeruginosa) in a suitable liquid culture medium.

-

Preparation of this compound Concentrations: Prepare a series of dilutions of this compound in the culture medium to achieve a range of concentrations.

-

Inoculation: Inoculate each this compound dilution and a control (no this compound) with a standardized concentration of the test bacteria (e.g., approximately 10^5 cfu/mL).

-

pH Adjustment: Adjust the pH of the culture medium to different values (e.g., 3, 5, 7) to assess the pH-dependent effect of this compound.

-

Incubation: Incubate the cultures at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

-

Assessment of Growth: Determine bacterial growth by measuring the optical density of the cultures or by plating serial dilutions onto agar (B569324) plates to count colony-forming units (CFU). The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Core Mechanism of Action of this compound

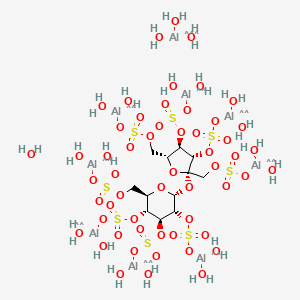

Caption: Core mechanism of this compound action.

Cytoprotective and Trophic Effects of this compound

Caption: Cytoprotective and trophic effects of this compound.

Experimental Workflow for In Vitro Protein Binding Assay

Caption: In vitro protein binding assay workflow.

Conclusion

The mechanism of action of this compound is a sophisticated interplay of physicochemical and biological processes. Its primary role as a selective, adherent physical barrier is complemented by its ability to enhance the natural defense mechanisms of the gastroduodenal mucosa and to promote tissue repair through interaction with endogenous growth factors. This in-depth guide has provided a consolidated view of the quantitative data supporting these mechanisms, detailed experimental protocols for their investigation, and visual representations of the key pathways. A thorough understanding of these core principles is essential for researchers and drug development professionals working to refine existing therapies and develop novel gastroprotective agents. The multifaceted nature of this compound's action continues to make it a valuable therapeutic option and a subject of ongoing scientific interest.

References

- 1. Antibacterial activity of this compound versus aluminum chloride in simulated gastric fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Inhibition of peptic activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective binding of this compound to gastric ulcer in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective binding of this compound to endoscopic mucosal resection-induced gastric ulcer: evaluation of aluminium adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of this compound to duodenal ulcer in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. complexgenerics.org [complexgenerics.org]

- 8. ijpsr.com [ijpsr.com]

- 9. Inhibition of peptic aggression by this compound. The view from the ulcer crater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhancement of the protective qualities of gastric mucus by this compound: role of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on human gastric bicarbonate secretion and local prostaglandin E2 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound on gastroduodenal bicarbonate secretion and mucosal prostaglandin E2 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on gastric bicarbonate secretion in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stimulation of amphibian gastroduodenal bicarbonate secretion by this compound and aluminium: role of local prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound protection against gastrointestinal damage: possible role of prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gastric mucosal protection by this compound involves phosphoinositides participation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of this compound on gastric prostaglandin and leukotriene synthesis: relationship to protective actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Epidermal growth factor in the gastroprotective and ulcer-healing actions of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 23. Antibacterial activity of this compound against Escherichia coli, Staphylococcus aureus and Pseudomonas aeruginosa in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antibacterial activity of this compound in human gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 27. complexgenerics.org [complexgenerics.org]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis and Characterization of Sucralfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and characterization of sucralfate (B611045), a widely used therapeutic agent for the treatment of peptic ulcers and other gastrointestinal disorders. This document details the synthetic pathways, experimental protocols for characterization, and key analytical data to support research, development, and quality control of this complex pharmaceutical ingredient.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the sulfation of sucrose (B13894), followed by neutralization and reaction with an aluminum salt.[1][2][3] The general synthetic route involves four primary stages:

-

Sulfation of Sucrose: Sucrose is reacted with a sulfating agent to produce sucrose polysulfate. Common sulfating agents include chlorosulfonic acid or a pyridine-sulfur trioxide complex, often in a solvent such as pyridine (B92270) or 2-picoline.[4][5][6]

-

Neutralization to an Alkali Metal Salt: The resulting sucrose polysulfate is neutralized with an alkali metal hydroxide (B78521), typically sodium hydroxide, to form the corresponding alkali metal salt of sucrose polysulfate.[1][4]

-

Formation of the Aluminum Salt: The alkali metal salt of sucrose polysulfate is then reacted with an aluminum salt, such as aluminum chloride or aluminum chlorohydrate, to substitute the alkali metal ions with aluminum.[2][4][5]

-

Final Neutralization and Isolation: The final step involves the neutralization of the aluminum sucrose polysulfate to yield this compound, which is then purified and dried.[2][4]

The molar ratio of the sucrose polysulfate alkali metal salt to the aluminum source is a critical parameter in the synthesis.[2][4]

Experimental Synthesis Protocol

The following protocol is a generalized representation based on common methods described in the literature.[4][5]

-

Sulfation: In a reaction vessel, add pyridine and cool to 5-10 °C. Slowly add chlorosulfonic acid while maintaining the temperature. Add sucrose to the mixture and stir at 65-70 °C for several hours.

-

First Neutralization: Cool the reaction mixture to room temperature. Add a 4.0 M aqueous sodium hydroxide solution to neutralize the mixture to a pH of approximately 6.2.

-

Aluminum Salt Formation: Separate the lower layer and dilute it with purified water. Add an aqueous solution of aluminum chloride. The molar ratio of aluminum chloride to sucrose octasulfate is typically adjusted to be around 1:16. Stir the mixture for one hour.

-

Final Neutralization: Add a 0.7 N aqueous sodium hydroxide solution at a controlled rate to adjust the pH to 4.5.

-

Purification: Wash the resulting product with water, filter under reduced pressure, and dry to obtain this compound.

Synthesis Pathway Diagram

Caption: Chemical synthesis pathway of this compound.

Physicochemical Characterization of this compound

A thorough characterization of this compound is essential to ensure its quality, purity, and structural integrity. Various analytical techniques are employed for this purpose.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum typically shows characteristic absorption peaks for hydroxyl (-OH) and sulfate (B86663) (-OSO₃) functional groups.[5][7]

-

Experimental Protocol: An FTIR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of this compound is mixed with KBr and compressed into a disc. The spectrum is then recorded over a range of 4000 to 500 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Both solid-state and liquid-state NMR techniques are employed. ¹H NMR can give insights into the hydration levels, while ²⁷Al NMR helps in understanding the aluminum coordination environment.[9][10] Studies have shown that different forms of this compound can exist, differing in their aluminum environments and hydration levels, which can be distinguished by advanced NMR techniques like ²⁷Al Magic Angle Spinning (MAS) and Multiple Quantum Magic Angle Spinning (MQMAS) NMR.[9]

-

Experimental Protocol (Solid-State NMR):

-

¹H MAS NMR: Spectra can be acquired to observe signals from sugar protons (3.0–5.5 ppm) and hydroxyls associated with aluminum (7.0–10.0 ppm).[9]

-

²⁷Al MAS NMR: Powdered this compound samples are analyzed using a solid-state NMR spectrometer. For high-resolution spectra of quadrupolar nuclei like ²⁷Al, techniques such as MQMAS are used to separate sites with different coordination numbers (e.g., AlO₄, AlO₅, AlO₆).[9]

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for the quantitative determination of this compound and its related substances. Due to the lack of a strong UV chromophore, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are commonly used.[11][12]

-

Experimental Protocol (HPLC-RID): [12][13]

-

Column: A column packed with L8 (amino) stationary phase (e.g., 3.9 mm x 30 cm) is typically used.[12][13]

-

Mobile Phase: An aqueous solution of ammonium (B1175870) sulfate (e.g., 132 g/L) adjusted to a specific pH.[12]

-

Detector: Refractive Index Detector.

-

Temperature: Column and detector temperature maintained at 30 °C.

-

Injection Volume: 50 µL.

-

Sample Preparation: An accurately weighed quantity of this compound is suspended in the mobile phase, sonicated, and centrifuged. The supernatant is then injected into the HPLC system.[13]

-

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are crucial for assessing the thermal stability and decomposition profile of this compound. DSC studies have shown an exothermic decomposition of this compound between 200-250°C.[7] TGA provides information on weight loss as a function of temperature, which can be used to determine the water content and decomposition pattern.[14][15]

-

Experimental Protocol (DSC): A small, accurately weighed sample of this compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature.[7][8]

Microscopic and Other Techniques

Scanning Electron Microscopy (SEM)

SEM is utilized to examine the surface morphology, particle size, and porosity of this compound.[16][17] The drying process can significantly affect the surface structure, creating cracks and pores that can influence its reactivity.[16]

-

Experimental Protocol: Dried this compound particles are mounted on a stub and sputter-coated with a conductive material (e.g., gold) before being imaged in the SEM.

Powder X-ray Diffraction (XRD)

XRD is used to investigate the crystalline or amorphous nature of this compound and to differentiate between its polymorphic forms.[9]

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from the characterization of this compound.

Table 1: Spectroscopic Data

| Technique | Parameter | Observed Value/Range | Reference |

| FTIR | -OH stretch | ~3400 cm⁻¹ | [5] |

| -OSO₃ stretch | ~1250 cm⁻¹ | [5] | |

| ¹H NMR | Sugar Protons | 3.0 - 5.5 ppm | [9] |

| Al-associated OH | 7.0 - 10.0 ppm | [9] | |

| UV-Vis | λmax in 0.1N HCl | 281 nm | [7] |

Table 2: Chromatographic Conditions

| Parameter | HPLC-RID | HPLC-ELSD | Reference |

| Column | L8 (Amino), 3.9 x 300 mm | Phenomenex Luna ODS3, 5µm, 250 x 4.6 mm | [12][13], |

| Mobile Phase | 0.6M Ammonium Sulfate - 0.005M Tetrabutylammonium Hydrogen Sulfate | Acetonitrile : 0.1% TFA (50:50) | [11], |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | [12], |

| Detector | Refractive Index | Evaporative Light Scattering | [11][12], |

| Retention Time | - | ~2.29 min |

Table 3: Thermal Analysis Data

| Technique | Parameter | Observed Value/Range | Reference |

| DSC | Exothermic Decomposition | 200 - 250 °C | [7] |

This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and data are intended to assist researchers and professionals in the pharmaceutical industry in their work with this important therapeutic agent.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. WO2018190493A1 - Method for synthesizing this compound and this compound thereby - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN110741012A - Synthesis method of this compound and this compound prepared by method - Google Patents [patents.google.com]

- 5. WO1990002133A1 - Method for preparing this compound and aai-10001 - Google Patents [patents.google.com]

- 6. US4990610A - Method for preparing high potency this compound - Google Patents [patents.google.com]

- 7. jetir.org [jetir.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Insights into the Structure of this compound by Advanced Solid- and Liquid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. sciforum.net [sciforum.net]

- 13. pharmadekho.com [pharmadekho.com]

- 14. tainstruments.com [tainstruments.com]

- 15. azom.com [azom.com]

- 16. researchgate.net [researchgate.net]

- 17. Does this compound affect the normal gastric mucosa? Histologic, ultrastructural, and functional assessment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sucralfate's Binding Affinity to Ulcerated Mucosal Tissues

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucralfate (B611045), a complex of aluminum hydroxide (B78521) and sulfated sucrose (B13894), is a widely utilized therapeutic agent for the management of peptic ulcer disease. Its clinical efficacy is fundamentally rooted in its unique physicochemical property of selectively binding to ulcerated or eroded mucosal tissues. This guide provides a comprehensive technical overview of the mechanisms, quantitative aspects, and experimental methodologies related to this compound's binding affinity. It explores the electrostatic interactions that govern its site-specific adherence, the subsequent formation of a protective barrier, and the downstream cellular signaling pathways that promote healing. Detailed experimental protocols are provided to facilitate reproducible research, and quantitative data are summarized for comparative analysis.

Core Mechanism of Selective Binding

This compound's preferential binding to ulcerated tissue is not a result of systemic absorption but a local, site-specific chemical interaction. The core mechanism is driven by electrostatic forces.

-

Activation in Acidic Environment : In the acidic milieu of the stomach (pH < 4), this compound undergoes polymerization and cross-linking. This process releases aluminum ions, leaving the sucrose octasulfate moiety with a strong negative charge.

-

Electrostatic Adherence : The ulcer crater and eroded mucosal sites are rich in positively charged proteins, such as albumin and fibrinogen, which are part of the proteinaceous exudate. The negatively charged this compound polyanions form strong, polyvalent bridges with these positively charged proteins, leading to a viscous, adhesive complex that selectively coats the ulcer bed. This binding is significantly more pronounced on ulcerated tissue compared to healthy, intact mucosa.

This complex forms a physical barrier that shields the ulcer from further damage by aggressive luminal factors, including gastric acid, pepsin, and bile salts. The barrier is sustained due to this compound's high viscosity and slow reaction with acid, allowing it to remain at the ulcer site for up to six hours.

Quantitative Analysis of this compound Binding

The selective adherence of this compound has been quantified in both preclinical and clinical studies. These studies typically measure the concentration of this compound (or its aluminum component) in ulcerated versus non-ulcerated tissues.

| Parameter | Finding | Species/Model | Reference |

| Binding Ratio (Ulcerated vs. Normal Mucosa) | 6 to 7 times higher concentration of this compound per cm² on ulcerated mucosa. | Human (Gastric Ulcer Patients) | |

| Adherence of Aluminum | Significantly higher concentrations of aluminum found in ulcerated tissue compared with normal mucosa, even 12 hours post-administration. | Human (EMR-induced Ulcers) & Rats (Acetic Acid-induced Ulcers) | |

| Inhibition of Pepsin | Therapeutic doses inhibit pepsin activity in gastric juice by approximately 32%. | Human | |

| Duration of Action | Adherence to ulcer sites has been demonstrated for up to 6 hours. | Animal Models | |

| Dissociation Constants (pKa) | 0.43 to 1.19 | In Vitro |

Experimental Protocols for Assessing Binding Affinity

Reproducible evaluation of this compound's binding characteristics is crucial for both fundamental research and generic drug development. Methodologies range from in vivo animal models to in vitro binding assays.

In Vivo Model: Acetic Acid-Induced Gastric Ulcer in Rats

This model is standard for evaluating anti-ulcer agents and their binding properties.

Objective : To quantify the selective adherence of this compound to ulcerated gastric mucosa in vivo.

Methodology :

-

Animal Model : Male Sprague-Dawley rats are typically used.

-

Ulcer Induction : Following a period of fasting, rats are anesthetized. A laparotomy is performed to expose the stomach. A solution of acetic acid (e.g., 50-100%) is applied to the serosal surface of the stomach for a fixed duration (e.g., 60 seconds) to induce a well-defined ulcer. The abdomen is then closed.

-

Drug Administration : After a recovery period (e.g., 2-4 days) to allow for ulcer formation, a suspension of this compound (or radiolabeled this compound) is administered orally via gavage.

-

Tissue Harvesting : At predetermined time points post-administration (e.g., 1, 3, 6 hours), animals are euthanized. The stomach is removed, opened along the greater curvature, and rinsed gently with saline.

-

Sample Collection : Biopsy samples are carefully excised from the center of the ulcer crater and from a region of non-ulcerated, healthy mucosa.

-

Quantification : The amount of this compound in each tissue sample is determined.

-

For non-labeled this compound : The concentration of aluminum is measured using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

For radiolabeled this compound : The radioactivity (e.g., from ¹⁴C-sucralfate or ⁹⁹ᵐTc-sucralfate) is measured using a scintillation counter.

-

-

Data Analysis : The concentration of this compound (or its marker) per unit weight or area of tissue is calculated and compared between ulcerated and normal mucosa.

In Vitro Protein Binding Assay

This assay simulates the binding of this compound to the protein-rich exudate of an ulcer.

Objective : To quantify the binding of this compound to a model protein (e.g., Bovine Serum Albumin, BSA) under acidic conditions.

Methodology :

-

Reagents : this compound suspension, Bovine Serum Albumin (BSA) solution of known concentration, hydrochloric acid (HCl) to adjust pH.

-

Incubation : A known volume of this compound suspension is added to the BSA solution. The pH of the mixture is adjusted to be acidic (e.g., pH 2.5 - 4.0) to activate the this compound.

-

Reaction : The mixture is incubated at 37°C with agitation for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Separation : The mixture is centrifuged at high speed to pellet the this compound-BSA complex.

-

Quantification : The supernatant is carefully collected, and the concentration of unbound (free) BSA is determined using a standard protein assay (e.g., Bradford or BCA assay) or by dissolution apparatus.

-

Calculation : The amount of bound BSA is calculated by subtracting the free BSA concentration from the initial BSA concentration. Binding parameters can be derived from these data.

Molecular Signaling Pathways Post-Binding

Beyond its role as a passive barrier, this compound actively promotes ulcer healing by modulating local cellular signaling. After binding to the ulcer crater, the this compound-protein complex creates a microenvironment that concentrates endogenous growth factors.

-

Growth Factor Sequestration : this compound binds to and protects growth factors like Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) from degradation in the harsh gastric environment.

-

Stimulation of Healing Cascades : This localized high concentration of growth factors stimulates several downstream pathways:

-

Angiogenesis : bFGF binding promotes the formation of new blood vessels, which is critical for delivering nutrients and oxygen to the healing tissue.

-

Cell Proliferation and Re-epithelialization : EGF binding to its receptor (EGFR) on epithelial cells stimulates cell division and migration to cover the ulcerated area.

-

Prostaglandin Synthesis : this compound stimulates the local production of Prostaglandin E2 (PGE2), which enhances mucus and bicarbonate secretion, increases mucosal blood flow, and further supports tissue regeneration.

-

Increased Glutathione (GSH) Levels : this compound has been shown to increase the mucosal concentration of glutathione, a key antioxidant that protects cells from oxidative damage.

-

An In-depth Technical Guide on the Interaction of Sucralfate with Fibroblast and Epidermal Growth Factors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucralfate (B611045), a complex of aluminum hydroxide (B78521) and sucrose (B13894) octasulfate, is a well-established agent for the treatment of gastrointestinal ulcers. Beyond its barrier-forming properties, a significant body of evidence demonstrates that this compound's therapeutic effects are intricately linked to its interaction with key signaling molecules, particularly fibroblast growth factors (FGFs) and epidermal growth factors (EGFs). This technical guide provides a comprehensive overview of the molecular and cellular interactions between this compound and these growth factors. It delves into the binding characteristics, the impact on signaling pathways, and the consequent effects on cellular behavior, such as proliferation and migration, which are crucial for wound healing. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for investigating these interactions, and provides visual representations of the underlying mechanisms to support further research and drug development in this area.

Introduction

The healing of epithelial and mucosal wounds is a complex biological process orchestrated by a symphony of growth factors that regulate cell proliferation, migration, and tissue remodeling. Among these, fibroblast growth factors and epidermal growth factors play pivotal roles. This compound's efficacy in promoting the healing of ulcers and other wounds is increasingly attributed to its ability to modulate the activity of these growth factors. This guide explores the core mechanisms of this interaction, providing a technical resource for professionals in the field.

Interaction with Fibroblast Growth Factors (FGFs)

This compound, and its active component sucrose octasulfate (SOS), directly interacts with FGFs, leading to their stabilization and enhanced biological activity.

Binding and Stabilization of FGFs

This compound binds to FGFs, particularly acidic FGF (aFGF or FGF-1) and basic FGF (bFGF or FGF-2).[1][2] This interaction is pH-dependent, with significantly more binding occurring at a lower pH, which is characteristic of the gastric environment.[3] This binding is mediated by the highly sulfated sucrose octasulfate component of this compound, which interacts with the polyanion-binding site on the FGF molecule.[1] This interaction stabilizes the growth factor, protecting it from thermal and acid-induced denaturation.[1]

Quantitative Data on this compound-FGF Interaction

The following table summarizes the quantitative data available on the interaction between this compound/SOS and FGFs.

| Parameter | Value | Growth Factor | System/Assay | Reference |

| Binding (pH-dependent) | ~10% at pH 7.0; ~90% at pH 1.5 | 125I-bFGF | Co-precipitation Assay | [3] |

| IC50 (SOS) | ~2 µg/mL | 125I-FGF-2 | Inhibition of binding to Bovine Capillary Endothelial (BCE) cells | [4] |

| Cell Proliferation | Biphasic effect: Potentiation at <20 µg/mL, inhibition at higher concentrations | FGF-2 | BCE cell proliferation assay | [4] |

| Angiogenesis | Significant increase | - | Acetic acid-induced gastric ulcers in rats | [5] |

| Granulation Tissue | Significant increase in thickness | - | Full-thickness wounds in rats | [6] |

| Endothelial Cell Proliferation | Significant increase with this compound/bFGF coating | bFGF | In vitro culture with coated implants | [7] |

Impact on FGF Signaling Pathway

Sucrose octasulfate has been shown to induce FGF-dependent dimerization of FGF receptors (FGFRs).[8][9] This is a critical step in the activation of the FGF signaling cascade. By binding to both FGF and its receptor, this compound facilitates the formation of a stable ternary complex, which in turn promotes receptor dimerization and subsequent intracellular signaling.[8]

Interaction with Epidermal Growth Factors (EGFs)

This compound also interacts with EGF, contributing to its wound-healing properties by increasing the local concentration and availability of this potent mitogen.

Binding of EGF

Similar to its interaction with FGF, this compound binds to EGF in a pH-dependent manner.[10][11] At a pH below 4.5, virtually all EGF can be bound by this compound.[10][12] This binding is crucial in the acidic environment of the stomach, where it protects EGF from degradation and concentrates it at the ulcer site.[11] Importantly, this compound does not appear to alter the binding of EGF to its receptor (EGFR).[10][12]

Quantitative Data on this compound-EGF Interaction

The following table summarizes the quantitative data regarding the interaction between this compound and EGF.

| Parameter | Value/Effect | System/Assay | Reference |

| EGF Binding | Virtually all EGF bound at pH < 4.5 | In vitro binding assay | [10][12] |

| EGF Receptor Binding | Increased by 61% (specific binding) | Rat gastric mucosal membranes | |

| EGF Availability | Available for a longer period (3 hours) | In vivo in rats with acid-induced gastric ulcers | [10] |

Impact on EGF Signaling Pathway

By increasing the local concentration and residence time of EGF at the wound site, this compound effectively enhances the activation of the EGF receptor signaling pathway. Furthermore, studies have shown that this compound treatment can lead to an increased expression of EGFR in gastric mucosal cells. This dual action of increasing both the ligand availability and receptor expression would synergistically amplify the downstream signaling cascades that promote cell proliferation and epithelial repair.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the interaction of this compound with FGF and EGF.

Growth Factor Binding Assays

Objective: To quantify the binding of this compound to FGF and EGF.

-

Co-precipitation Assay for pH-Dependent Binding:

-

Radiolabeled growth factor (e.g., 125I-bFGF or 125I-EGF) is incubated with a suspension of this compound at various pH levels (e.g., ranging from 1.5 to 7.0).

-

The mixture is centrifuged to pellet the insoluble this compound and any bound growth factor.

-

The amount of radioactivity in the pellet and the supernatant is measured using a gamma counter.

-

The percentage of bound growth factor is calculated at each pH.[3]

-

-

Competitive Binding Assay (for Sucrose Octasulfate):

-

Culture target cells (e.g., Bovine Capillary Endothelial cells for FGF) to confluence in multi-well plates.

-

Incubate the cells with a constant concentration of radiolabeled growth factor (e.g., 125I-FGF-2) and varying concentrations of sucrose octasulfate.

-

After incubation, wash the cells to remove unbound ligand.

-

Lyse the cells and measure the cell-associated radioactivity.

-

The concentration of SOS that inhibits 50% of the specific binding (IC50) is determined.[4]

-

Cell Proliferation Assays

Objective: To assess the effect of this compound on growth factor-stimulated cell proliferation.

-

Thymidine (B127349) Incorporation Assay or Cell Counting:

-

Seed dermal fibroblasts or keratinocytes in multi-well plates and grow to sub-confluence.

-

Induce quiescence by serum starvation.

-

Treat the cells with the growth factor (e.g., FGF-2) in the presence or absence of varying concentrations of this compound or SOS.

-

For thymidine incorporation, pulse the cells with 3H-thymidine for a set period. Lyse the cells and measure the incorporated radioactivity as an index of DNA synthesis.

-

Alternatively, for cell counting, trypsinize and count the cells using a cell counter at the end of the treatment period.[4][6]

-

In Vivo Wound Healing Models

Objective: To evaluate the effect of this compound on angiogenesis and granulation tissue formation in a living organism.

-

Acetic Acid-Induced Gastric Ulcer Model in Rats:

-

Induce gastric ulcers in rats by the serosal application of acetic acid.

-

Administer this compound orally for a defined period (e.g., 9 days).[5]

-

At the end of the treatment, sacrifice the animals and excise the stomachs.

-

Measure the ulcer area to assess healing.

-

Quantify angiogenesis in the ulcer base using methods like the carmine (B74029) dye method or by immunohistochemical staining for vascular markers (e.g., CD31).[5]

-

-

Full-Thickness Skin Wound Model in Rats:

-

Create full-thickness skin wounds on the dorsum of rats.

-

Apply topical this compound to the wounds daily.

-

Harvest the wound tissue at different time points (e.g., day 12).[6]

-

Process the tissue for histological analysis (e.g., H&E staining).

-

Measure the thickness of the granulation tissue and assess other parameters like collagen deposition and neovascularization.[13]

-

Conclusion and Future Directions

The interaction of this compound with fibroblast and epidermal growth factors is a key component of its mechanism of action in promoting wound healing. By binding to and stabilizing these growth factors, this compound increases their local bioavailability and potentiates their signaling pathways, leading to enhanced cell proliferation, angiogenesis, and granulation tissue formation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research in this area.

Future research should focus on elucidating the precise binding kinetics and affinities (e.g., determining the Kd values) of this compound for various FGF and EGF family members. Furthermore, a more detailed investigation into the downstream signaling molecules modulated by this compound-potentiated growth factor activity could reveal novel therapeutic targets. The development of this compound analogs with optimized growth factor binding properties could also represent a promising avenue for creating more effective wound healing therapies.

References

- 1. This compound and soluble sucrose octasulfate bind and stabilize acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topical Use of this compound in Cutaneous Wound Management: A Narrative Review with a Veterinary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast growth factor in gastroprotection and ulcer healing: interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sucrose Octasulfate Regulates Fibroblast Growth Factor-2 Binding, Transport, and Activity: Potential for Regulation of Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short report: effect of this compound on angiogenesis in granulation tissue of acetic acid-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces proliferation of dermal fibroblasts and keratinocytes in culture and granulation tissue formation in full-thickness skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and basic fibroblast growth factor promote endothelial cell proliferation around porous alloplastic implants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Basis for Activation of Fibroblast Growth Factor Signaling by Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Does epidermal growth factor play a role in the action of this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epidermal growth factor in the gastroprotective and ulcer-healing actions of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 13. A Controlled Study to Examine the Effect of Topical this compound on Radiofrequency-induced Burn Wounds in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Sucralfate on Endogenous Prostaglandin Production: An In-depth Technical Guide

Introduction

Sucralfate (B611045) is a complex of aluminum hydroxide (B78521) and sulfated sucrose (B13894) that is primarily used for the treatment of peptic ulcer disease and other gastrointestinal disorders.[1] Its mechanism of action is multifactorial and largely attributed to its ability to form a protective barrier at the ulcer site, shielding it from the damaging effects of acid, pepsin, and bile salts.[2] Beyond this physical barrier function, a significant body of research has investigated the cytoprotective properties of this compound, with a particular focus on its potential to stimulate endogenous prostaglandin (B15479496) production. Prostaglandins (B1171923), especially of the E series (PGE), are crucial for maintaining gastric mucosal integrity through various actions, including the stimulation of mucus and bicarbonate secretion and the maintenance of mucosal blood flow.[2][3]

This technical guide provides a comprehensive overview of the current understanding of the effect of this compound on endogenous prostaglandin synthesis. It synthesizes findings from key experimental studies, presents quantitative data in a structured format, details common experimental protocols, and visualizes the proposed signaling pathways. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this aspect of this compound's pharmacology. It is important to note that the literature presents conflicting evidence, with some studies supporting a prostaglandin-mediated mechanism while others suggest prostaglandin-independent pathways are more critical.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies investigating the impact of this compound on prostaglandin production in both animal and human models.

Table 1: Animal Studies on the Effect of this compound on Prostaglandin Production

| Study Reference | Animal Model | This compound Dosage | Prostaglandin Measured | Key Quantitative Findings | Conclusion on PG Role |

| Crampton et al., 1987[7] | Homogenized rabbit gastric mucosa | Not specified (in vitro) | Prostaglandin E2 (PGE2) | Increased conversion of arachidonic acid to PGE2. | Cytoprotective action is due to stimulation of endogenous prostaglandin formation.[7] |

| Hollander et al., 1987[5] | Rats | Not specified | Gastric mucosal PGE2 | Increased at 15 and 30-minute intervals, but not at longer intervals (up to 480 minutes). | PGE2 may play a role in the protective effect at short intervals, but other mechanisms are involved in the sustained protection.[5] |

| Wallace et al., 1987[4][8] | Rats | 500 mg/kg (oral) | 6-ketoprostaglandin F1α | Did not significantly alter gastric 6-keto-PGF1α synthesis. | The protective action of this compound is not mediated by prostaglandins.[4] |

| Ligumsky et al., 1989[9] | Rats | 200, 400, 800 mg/kg | Luminal PGE2 | Increased luminal PGE2 levels, but did not affect PGE2 synthesis in mucosal biopsies. | Mucus release, rather than prostaglandin synthesis, was consistently associated with mucosal protection.[9] |

| Shea-Donohue et al., 1986[6] | Rhesus monkeys | 50 mg/kg/day (oral) | Mucosal PGE2, PGF2α, 6-keto-PGF1α | Did not modify aspirin-induced suppression of prostaglandins. | Gastric protection is related to a prostaglandin-independent increase in mucus production.[6] |

Table 2: Human Studies on the Effect of this compound on Prostaglandin Production

| Study Reference | Study Design | This compound Dosage | Prostaglandin Measured | Key Quantitative Findings | Conclusion on PG Role |

| Konturek et al., 1986[10][11] | Double-blind, placebo-controlled | 1.0 g q.i.d. | Mucosal PGE2, 6-keto-PGF1α; Luminal release of PGE2, 6-keto-PGF1α | Increased mucosal biosynthesis and luminal release of PGE2 and 6-keto-PGF1α in normal stomachs. This effect was not observed in aspirin-treated subjects despite mucosal protection. | Protection may be partly due to increased mucosal biosynthesis of prostaglandins in a healthy stomach.[10][11] |

Experimental Protocols

The variability in the reported effects of this compound on prostaglandin production can be partially attributed to the diverse experimental models and methodologies employed. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Ethanol-Induced Gastric Mucosal Damage in Rats

This is a widely used preclinical model to evaluate the cytoprotective effects of various compounds.

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[4][5]

-

Induction of Injury: Following a fasting period, absolute ethanol (B145695) is administered orally to induce severe gastric mucosal damage.[4][12]

-

Drug Administration: this compound is administered orally at varying doses (e.g., 200-800 mg/kg) at a specified time before the ethanol challenge.[9]

-

Assessment of Damage: The stomach is removed, and the extent of mucosal damage is assessed macroscopically (e.g., by measuring the area of lesions) and histologically.[12]

-

Prostaglandin Measurement: Gastric mucosal tissue samples are collected and homogenized. Prostaglandin levels (e.g., PGE2, 6-keto-PGF1α) are quantified using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5][9]

Protocol 2: Aspirin-Induced Gastric Microbleeding in Humans

This model assesses the ability of a drug to protect the gastric mucosa from the damaging effects of NSAIDs in human subjects.

-

Study Population: Healthy human volunteers are enrolled in a controlled clinical trial.[11]

-

Study Design: A double-blind, placebo-controlled crossover design is often employed.[11]

-

Drug Administration: Subjects receive this compound (e.g., 1.0 g four times a day) or a placebo for a specified period.[11]

-

Induction of Injury: Aspirin (B1665792) (e.g., 2.5 g) is co-administered to induce gastric microbleeding.[10]

-

Assessment of Microbleeding: Gastric microbleeding is quantified by measuring the amount of blood loss in gastric washings or by using radiolabeled red blood cells.[10]

-

Prostaglandin Measurement: Gastric biopsy specimens are obtained via endoscopy. Mucosal prostaglandin synthesis and luminal release are measured, typically by RIA, for various prostanoids like PGE2, 6-keto-PGF1α, and thromboxane (B8750289) B2.[11]

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its effects are still under investigation. The following diagrams illustrate the proposed pathways, both dependent and independent of prostaglandin synthesis.

Proposed Prostaglandin-Dependent Pathway

Some evidence suggests that this compound may directly or indirectly stimulate the synthesis of prostaglandins. This could occur through a mild irritant effect on the mucosa, leading to the release of inflammatory mediators and subsequent upregulation of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis from arachidonic acid.[7][12]

Figure 1: Hypothesized prostaglandin-dependent cytoprotective pathway of this compound.

Prostaglandin-Independent Protective Mechanisms

A substantial body of evidence points towards mechanisms that are independent of prostaglandin synthesis. The primary mechanism is the formation of a viscous, adhesive barrier that selectively binds to ulcerated tissue.[2] This barrier protects the mucosa from further injury. Additionally, this compound has been shown to increase the production and secretion of mucus and bicarbonate and to bind growth factors like EGF and FGF, promoting tissue repair.[1][13]

Figure 2: Prostaglandin-independent protective mechanisms of this compound.

General Experimental Workflow

The diagram below outlines a typical experimental workflow for investigating the effects of this compound on prostaglandin production in an animal model of gastric injury.

Figure 3: A generalized experimental workflow for studying this compound's effects.

Discussion and Synthesis

The conflicting results regarding this compound's effect on prostaglandin synthesis highlight the complexity of its mechanism of action. Several factors may contribute to these discrepancies:

-

Dose and Timing: The study by Hollander et al. suggests that the effect on PGE2 production may be transient, occurring only at short intervals after administration.[5] This could explain why studies with different endpoints might yield different results.

-

Experimental Model: The response to this compound may differ between species (rats vs. monkeys vs. humans) and between in vitro and in vivo conditions.[6][7] Furthermore, the baseline state of the mucosa (healthy vs. aspirin-treated) appears to influence the prostaglandin response.[11]

-

Measurement Location: Some studies measured prostaglandins in the gastric lumen, while others measured synthesis within mucosal biopsies.[9] Ligumsky et al. found that this compound increased luminal PGE2 without affecting its synthesis in the mucosa, suggesting it may enhance release rather than production.[9]

-

Relative Importance of Mechanisms: While this compound may have a modest or transient effect on prostaglandin levels under certain conditions, its potent barrier-forming capacity and its prostaglandin-independent effects on mucus and growth factors are well-established.[1][2][13] It is plausible that these mechanisms are the primary drivers of its therapeutic efficacy, with any effect on prostaglandins being a secondary or context-dependent contribution.

Conclusion

The effect of this compound on endogenous prostaglandin production is not fully resolved. While some studies have demonstrated a stimulatory effect, particularly on PGE2, others have found no significant impact, suggesting that the cytoprotective actions are largely independent of the prostaglandin system.[4][7] The evidence suggests that this compound's primary mechanism of action is the formation of a physical barrier over damaged mucosa.[2] It also enhances other protective factors, such as mucus and bicarbonate secretion.[1]

For researchers and drug development professionals, it is crucial to recognize that this compound's efficacy is likely not dependent on a single mode of action but rather on a combination of complementary mechanisms. Future research should aim to dissect these mechanisms further, perhaps using more advanced molecular techniques to probe the signaling pathways activated by this compound in gastric epithelial cells and to clarify the specific conditions under which it may modulate prostaglandin synthesis. This will enable a more complete understanding of this complex drug and may inform the development of new cytoprotective agents.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Mechanisms of gastroduodenal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on gastric prostaglandin and leukotriene synthesis: relationship to protective actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound or mild irritants on experimental gastritis and prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastric protection by this compound. Role of mucus and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on gastroduodenal bicarbonate secretion and prostaglandin E2 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Role of mucus and prostaglandins in the gastric mucosal protective actions of this compound against ethanol-induced injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Double blind controlled study on the effect of this compound on gastric prostaglandin formation and microbleeding in normal and aspirin treated man - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Double blind controlled study on the effect of this compound on gastric prostaglandin formation and microbleeding in normal and aspirin treated man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An Exploratory Technical Guide on the Application of Sucralfate in Non-Ulcer Gastrointestinal Disorders

Executive Summary: Sucralfate (B611045), a complex of sucrose (B13894) octasulfate and aluminum hydroxide, is a well-established, non-systemic agent for the treatment of duodenal ulcers.[1][2] Its mechanism of action, which involves the formation of a protective barrier over mucosal defects and the stimulation of endogenous healing processes, provides a strong rationale for its exploration in a broader range of gastrointestinal (GI) conditions beyond peptic ulcer disease.[3][4][5] This technical guide provides an in-depth review of the existing research on this compound's efficacy and mechanisms in non-ulcer GI disorders, including non-ulcer dyspepsia, gastroesophageal reflux disease (GERD), gastritis, and iatrogenic mucosal injuries like chemotherapy-induced mucositis and radiation proctitis. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical data, detailed experimental protocols, and a visualization of the underlying biological pathways.

Core Mechanisms of Action

This compound's therapeutic effects are multifactorial, stemming from both direct physical protection and the stimulation of local cytoprotective pathways.[6][7] Unlike H2 receptor antagonists or proton pump inhibitors, its action is primarily topical rather than systemic.[8]

Physical Barrier Formation

In an acidic environment (pH < 4), this compound undergoes polymerization and cross-linking to form a viscous, sticky paste.[2][8] This paste adheres to the GI mucosa, showing a particular affinity for the positively charged proteins, such as albumin and fibrinogen, that are exposed in epithelial erosions and ulcerations.[4][8] This creates a physical barrier that shields the mucosa from noxious luminal contents, including gastric acid, pepsin, and bile salts, for up to six hours.[4][9]

Cytoprotective and Pro-Healing Pathways

Beyond its barrier function, this compound actively promotes mucosal defense and repair through several mechanisms:

-

Stimulation of Prostaglandins: It increases the local synthesis of prostaglandin (B15479496) E2 (PGE2), which enhances mucus and bicarbonate secretion, crucial components of the gastric mucosal barrier.[5][6][10]

-

Growth Factor Binding: this compound binds to and concentrates endogenous growth factors like Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) at the site of injury.[2][3] This action promotes cell proliferation, re-epithelialization, and angiogenesis, accelerating the healing process.[3][10]

-

Increased Mucus and Bicarbonate: It directly increases the production of gastric mucus and enhances its viscosity and hydrophobicity.[3][7] It also stimulates prostaglandin-dependent and -independent bicarbonate output.[3]

-

Inactivation of Damaging Agents: The molecule adsorbs pepsin and bile salts, reducing their proteolytic and detergent-like damaging effects on the epithelium.[4][5]

-

Maintenance of Mucosal Blood Flow: Studies suggest this compound helps preserve the integrity of the microvasculature within the mucosa, ensuring adequate blood flow, which is vital for tissue defense and repair.[6][11]

Application in Non-Ulcer Dyspepsia (NUD) and Gastritis

Non-ulcer dyspepsia is characterized by chronic epigastric pain or discomfort without an identifiable organic cause, though microscopic inflammation (gastritis) is often present.[12][13] this compound is explored in this context for its ability to protect the mucosa from endogenous irritants and promote the healing of low-grade inflammation.[[“]]

Summary of Clinical Evidence

Clinical trial results for this compound in NUD have been mixed, suggesting efficacy may depend on the patient subpopulation and the presence of underlying gastritis.

| Study | Condition | This compound Arm (n) | Control Arm (n) | Primary Outcome | Result | Reference |

| Kairaluoma et al. (1987) | Non-Ulcer Dyspepsia | 79 | 72 (Placebo) | Symptom improvement/resolution at 4 weeks | 77% vs. 56% | p < 0.01 [12] |

| Misra et al. (1992) | Non-Ulcer Dyspepsia | 53 | 47 (Ranitidine) | Global symptom relief at 4 weeks | 86.8% vs. 63.8% | p < 0.001 [15] |

| Gudjónsson et al. (1993) | Non-Ulcer Dyspepsia | 50 | 45 (Placebo) | Global symptom improvement at 3 weeks | 68% vs. 69% | No significant difference[16][17] |

| Guslandi et al. (1992) | NUD with Active Gastritis | 39 | 50 (Sulglycotide) | Regression of active gastritis at 6 weeks | Marked regression in antrum and body | p < 0.0001 (antrum)[13] |

Key Experimental Protocols

A common study design for evaluating this compound in NUD is the double-blind, placebo-controlled randomized trial.

-

Patient Population: Adults with chronic dyspeptic symptoms for a defined duration (e.g., >1 month). Upper gastrointestinal endoscopy is performed at baseline to exclude peptic ulcer disease, reflux esophagitis, and malignancy.[12][16] Biopsies are often taken to assess for the presence and grade of gastritis and H. pylori infection.[13]

-

Intervention: this compound is typically administered at a dose of 1 gram three to four times daily, often on an empty stomach.[12][15][16] Treatment duration ranges from 3 to 6 weeks.[13][16]

-

Outcome Measures:

-

Primary: Subjective assessment of global dyspeptic symptoms (e.g., improved, unchanged, worsened) recorded by the patient or physician at the end of the treatment period.[12][16]

-

Secondary: Changes in individual symptom scores (e.g., pain, bloating, nausea), endoscopic appearance of the mucosa, and histological scores of gastritis inflammation.[13]

-

-

Statistical Analysis: Comparison of the proportion of improved patients between the this compound and control groups using chi-square or Fisher's exact test.[12]

Application in Gastroesophageal Reflux Disease (GERD)

In GERD, the esophageal mucosa is damaged by refluxed gastric acid and bile. This compound's ability to adhere to eroded mucosa and bind bile salts makes it a candidate for both symptom relief and healing, particularly in non-erosive reflux disease (NERD).[18][19]

Summary of Clinical Evidence

Studies suggest that this compound, particularly in gel formulations that enhance esophageal coating, is superior to placebo for symptomatic relief in patients with GERD, especially the non-erosive subtype.

| Study | Condition | This compound Arm (n) | Control Arm (n) | Primary Outcome | Result | Reference |

| Simon et al. | NERD | Not specified | Placebo | Symptom relief at 42 days | 71% vs. 29% | Data significant[18] |

| Carling et al. | GERD (non-erosive) | 69 | 70 (Placebo) | Responder rate at 42 days | 71% vs. 29% | p < 0.0001 [20] |

| Vermeijden et al. | Erosive GERD | Not specified | Not specified | Symptomatic relief / Healing at 56 days | 72% relief / 68% healing | Efficacy shown[18] |

Key Experimental Protocols

Clinical trials in this area focus on symptom relief as the primary endpoint.

-

Patient Population: Patients with moderate to severe GERD symptoms (e.g., heartburn, regurgitation) occurring multiple times per week.[20] Baseline endoscopy is used to stratify patients into erosive (eGERD) or non-erosive (NERD) cohorts.

-

Intervention: this compound gel or suspension is administered, typically at a dose of 1 gram twice daily, for a period of 6 to 8 weeks.[18][20] The use of a gel formulation is intended to improve mucoadhesion and residence time in the esophagus.

-

Outcome Measures: The primary endpoint is often the "responder rate," defined as the percentage of patients reporting a significant reduction in symptom frequency and/or severity by the end of the study period.[20] Overall response may also be rated on a scale (e.g., excellent, good, fair, poor).[20]

Application in Iatrogenic Mucosal Injury

This compound's barrier-forming and healing-promoting properties are highly relevant for treating mucosal damage caused by medical therapies like chemotherapy and radiation.

Chemotherapy-Induced Mucositis (Stomatitis)

Oral mucositis is a painful and dose-limiting side effect of many chemotherapy regimens. This compound has been investigated as a topical agent to coat ulcerations and accelerate healing.

The evidence for this compound in preventing or treating chemotherapy-induced mucositis is largely conflicting, with several well-controlled trials failing to show a significant benefit over placebo.

| Study | Condition | This compound Arm (n) | Control Arm (n) | Primary Outcome | Result | Reference |

| McCullough (cited in[3]) | Chemo-induced mucositis | Not specified | Not specified | Healing of mucositis | Accelerated activation of growth factors and healing | Positive effect reported[3] |

| Shenep et al. | Chemo-induced mucositis | 24 | 24 (Placebo) | Severity of mucositis, oral pain | No significant difference | Limited, if any, efficacy[21] |

| Loprinzi et al. (1997) | 5FU-induced stomatitis | 27 | 23 (Placebo) | Stomatitis severity or duration | No difference | Did not support hypothesis[22] |

| Cengiz et al. (2001) | Chemo-induced stomatitis | 20 | 20 (Placebo) | Objective response (CR+PR) | 14 patients vs. 15 patients | No significant advantage[23] |

-

Design: Double-blind, placebo-controlled trials are standard.

-

Patient Population: Patients undergoing specific high-risk chemotherapy regimens known to cause mucositis.[21][22]

-

Intervention: this compound administered as an oral suspension or gel ("swish and swallow" or "swish and spit") multiple times daily (e.g., four to six times) starting at the onset of chemotherapy or at the first sign of mucositis.[21][23]

-

Outcome Measures: Objective assessment using a standardized scale (e.g., World Health Organization [WHO] mucositis grade) and subjective patient-reported outcomes like pain, measured with a Visual Analogue Scale (VAS).[21][23]

Radiation-Induced Proctitis

Pelvic radiotherapy can cause chronic hemorrhagic radiation proctitis due to mucosal ischemia and fragile neovascularization. Topical this compound is used to coat the rectal mucosa, protect it from fecal stream trauma, and promote healing.[24][25]

Topical administration of this compound via enemas has demonstrated considerable success in managing symptoms, particularly bleeding, associated with chronic radiation proctitis.

| Study | Condition | Patient Population (n) | Intervention | Primary Outcome | Result | Reference |

| Kochhar et al. (1991) | Radiation Proctitis | 26 | 2g in 20mL water enema, twice daily | Positive response (clinical/sigmoidoscopic) | 92.3% response at 16 weeks | Effective and safe[26] |

| O'Brien et al. | Hemorrhagic Radiation Proctitis | 23 | 2g this compound paste enema, twice daily for 6 weeks | Clinical improvement based on proctitis scores | 73% of patients showed clinical improvement | Paste enema is a viable method[27] |

| Ladas et al. (cited in[25]) | Chronic Postradiation Proctitis | Not specified | This compound enemas | Not specified | Effective in treatment | Efficacy shown[25] |

-

Design: Often conducted as prospective case series or controlled trials.

-

Patient Population: Patients with persistent rectal bleeding and endoscopic evidence of radiation proctitis occurring months to years after pelvic radiotherapy.[25][27]

-

Intervention: Self-administered this compound enemas. A typical preparation involves crushing 1-gram this compound tablets and mixing them with a small volume of water (e.g., 2 tablets in 4.5 mL of water) to create a low-volume paste, which is easier for patients to retain.[27] The enemas are administered twice daily for a course of 4-6 weeks.[26][27]

-

Outcome Measures: Clinical response is evaluated by comparing pre- and post-treatment scores from a standardized scale, such as the Radiation Therapy Oncology Group/European Organisation for Research and Treatment of Cancer (RTOG/EORTC) clinical proctitis score.[27] Reduction in bleeding frequency and transfusion requirements are key indicators of success.

General Experimental Workflow for Clinical Trials

The evaluation of this compound in these varied conditions follows a structured clinical trial methodology, essential for generating robust evidence for its efficacy and safety.

Synthesis and Future Directions

The exploration of this compound for non-ulcer GI disorders reveals a pattern of efficacy that is highly dependent on the underlying pathophysiology and the drug's mode of delivery.

-

Established Efficacy: this compound demonstrates its most consistent and significant benefits in conditions where a topical barrier and pro-healing effect are paramount and can be effectively delivered, such as in radiation proctitis (via enema) and potentially in GERD (via mucoadherent gel).[20][27]

-

Variable or Conflicting Evidence: In conditions with more complex or less understood pathophysiology like NUD, or where effective topical delivery is challenging like chemotherapy-induced mucositis, the results are inconsistent.[16][21] Some studies show a clear benefit, particularly in NUD patients with underlying gastritis, while others show no difference compared to placebo.[12][13]

-

Future Research: There is a clear need for further research to identify patient subgroups most likely to respond to this compound therapy. Future studies should focus on:

-

Novel Formulations: Development of high-potency or enhanced mucoadherent formulations (HPS) could improve efficacy by increasing the local concentration and residence time of the drug at the mucosal surface.[28]

-

Biomarker-Driven Trials: Identifying biomarkers of low-grade mucosal inflammation or impaired barrier function could help select patients for NUD and GERD trials who are more likely to benefit from this compound's mechanisms.

-

Combination Therapies: Investigating this compound as an adjunct to standard therapies (e.g., PPIs in GERD) to leverage its distinct, non-acid-suppressive, pro-healing properties.

-

References

- 1. This compound (Carafate): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The protective and therapeutic mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pathways of gastrointestinal protection and repair: mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of gastroduodenal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Role of this compound in gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound versus placebo in treatment of non-ulcer dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound and sulglycotide treatment on active gastritis and Helicobacter pylori colonization of the gastric mucosa in non-ulcer dyspepsia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. This compound versus ranitidine in non-ulcer dyspepsia: results of a prospective, randomized, open, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy of this compound in treatment of non-ulcer dyspepsia. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. clinmedjournals.org [clinmedjournals.org]

- 19. Carafate for GERD: Effectiveness, Diet, Alternatives, and More [healthline.com]

- 20. This compound gel versus placebo in patients with non-erosive gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy of oral this compound suspension in prevention and treatment of chemotherapy-induced mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ascopubs.org [ascopubs.org]

- 23. This compound in the treatment of chemotherapy-induced stomatitis: a double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. gloshospitals.nhs.uk [gloshospitals.nhs.uk]

- 25. academic.oup.com [academic.oup.com]

- 26. Exploring the Management of Radiation Proctitis in Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound paste enema: a new method of topical treatment for haemorrhagic radiation proctitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. wjgnet.com [wjgnet.com]

Sucralfate as a Versatile Carrier in Novel Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract